(5-fluorobenzo[b]thiophen-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-fluorobenzo[b]thiophen-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C19H17FN4O2S and its molecular weight is 384.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Imaging Applications
- PET Imaging in Parkinson's Disease : One study focused on the synthesis of a PET agent, HG-10-102-01, for imaging LRRK2 enzyme in Parkinson's disease. This compound and its precursor were synthesized from specific reactants, and the PET tracer was prepared with a high radiochemical yield and purity (Wang, Gao, Xu, & Zheng, 2017).
Antitumor Activity
- Antitumor Properties : Another study synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and tested its inhibitory effects on various cancer cell lines. The compound showed significant inhibition against A549, BGC-823, and HepG-2 cancer cell lines (Tang & Fu, 2018).
Structural and Chemical Analysis
- Hirshfeld Surface Analysis for Antiproliferative Activity : A novel bioactive heterocycle with morpholino methanone was synthesized and characterized. Its structure was confirmed by various spectroscopic methods and X-ray diffraction. The compound exhibited antiproliferative activity and was analyzed for intermolecular interactions using Hirshfeld surface analysis (Prasad et al., 2018).
Anticonvulsant Agents
- Anticonvulsant Activities : A series of novel compounds, including a morpholino methanone derivative, were synthesized and tested for anticonvulsant activities. One specific compound demonstrated potent activity, surpassing the reference drug phenytoin (Malik & Khan, 2014).
Novel Synthesis Methods
- Synthesis of Pyrrolo[1,2-c][1.3]benzodiazepine Analogue : The synthesis of a novel structural isomer of a specific compound involving morpholino methanone was described, showcasing the complex synthetic routes employed in medicinal chemistry (Rotas, Kimbaris, & Varvounis, 2011).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Evaluation : Compounds involving morpholino methanone showed potential antimicrobial and antioxidant activities, with specific derivatives demonstrating effects close to control drugs like vancomycin (Litvinchuk et al., 2021).
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c20-14-1-2-16-12(7-14)8-17(27-16)18(25)24-10-13-9-21-19(22-15(13)11-24)23-3-5-26-6-4-23/h1-2,7-9H,3-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMWEBCZYYQXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC5=C(S4)C=CC(=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.